molecular formula C8H11BrO2 B3056290 6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene CAS No. 70156-97-7

6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene

Cat. No.: B3056290
CAS No.: 70156-97-7
M. Wt: 219.08 g/mol
InChI Key: IPBCXIXWRCFUSF-UHFFFAOYSA-N
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Description

6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene is a chemical compound with the molecular formula C8H11BrO2 and a molecular weight of 219.08 g/mol This compound is characterized by its unique spirocyclic structure, which includes a bromine atom and a dioxaspiro ring system

Preparation Methods

The synthesis of 6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the bromination of a suitable spirocyclic precursor, followed by methylation to introduce the methyl group at the desired position. The reaction conditions often involve the use of bromine or a brominating agent, along with a methylating reagent such as methyl iodide, under controlled temperature and solvent conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the bromine atom or the dioxaspiro ring system.

Scientific Research Applications

6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene has several scientific research applications, including:

Mechanism of Action

The mechanism by which 6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene exerts its effects involves its interaction with specific molecular targets. The bromine atom and the dioxaspiro ring system play crucial roles in these interactions, potentially binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene can be compared with other similar compounds, such as:

The uniqueness of 6-Bromo-7-methyl-1,4-dioxaspiro[4

Properties

IUPAC Name

9-bromo-8-methyl-1,4-dioxaspiro[4.4]non-8-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO2/c1-6-2-3-8(7(6)9)10-4-5-11-8/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBCXIXWRCFUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2(CC1)OCCO2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30498936
Record name 6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70156-97-7
Record name 6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene
Reactant of Route 2
6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene
Reactant of Route 3
6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene
Reactant of Route 4
6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene
Reactant of Route 5
6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene
Reactant of Route 6
6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene

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